molecular formula C16H20Cl3N3 B1462341 4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride CAS No. 2108705-69-5

4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride

Cat. No.: B1462341
CAS No.: 2108705-69-5
M. Wt: 360.7 g/mol
InChI Key: FMZJGKBRTINJDR-UHFFFAOYSA-N
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Description

This compound seems to be a derivative of phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Chlorophenols' Environmental Impact

Research on chlorophenols, closely related to the chlorophenyl group in the compound, assesses their contamination effects in aquatic environments. Chlorophenols generally exert moderate toxicity to mammalian and aquatic life. Their persistence in the environment can vary based on the presence of adapted microflora capable of biodegrading these compounds. However, bioaccumulation is expected to be low, despite their strong organoleptic effects (Krijgsheld & Gen, 1986).

Antithrombotic Drug Synthesis

Compounds related to the chlorophenyl group have been key in developing antithrombotic drugs like (S)-clopidogrel, highlighting the importance of synthetic methodologies for such drugs. The review on synthetic methods of (S)-clopidogrel underlines the ongoing advancements and challenges in synthesizing antithrombotic and antiplatelet drugs, offering insights into the synthetic community's efforts towards improving these processes (Saeed et al., 2017).

Contributions to Dopamine Receptor Research

The arylalkyl substituents, similar to the components of the compound , have shown potential in improving the potency and selectivity of binding affinity at D2-like receptors. This research area explores the roles of pharmacophoric groups in synthesizing agents with selectivity for these receptors, which is crucial for developing antipsychotic agents (Sikazwe et al., 2009).

Optoelectronic Material Development

The pyrimidine ring, a core part of the compound's structure, is significant in creating novel optoelectronic materials. Quinazolines and pyrimidines, when incorporated into π-extended conjugated systems, can lead to the development of materials for organic light-emitting diodes (OLEDs), highlighting their potential in advancing optoelectronic device technology (Lipunova et al., 2018).

Properties

IUPAC Name

4-(3-chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3.2ClH/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13;;/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZJGKBRTINJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride
Reactant of Route 2
4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride
Reactant of Route 3
4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride
Reactant of Route 4
4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride
Reactant of Route 5
4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride
Reactant of Route 6
4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride

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